1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

Medicinal chemistry Lipophilicity optimization Building block sourcing

1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid (C₈H₁₁IN₂O₂, MW 294.09 g/mol) is a heterocyclic building block belonging to the 5-iodo-1H-pyrazole-4-carboxylic acid family. It bears the iodine substituent at C-5 of the pyrazole ring, a carboxylic acid group at C-4, and a chiral sec-butyl group at N-1.

Molecular Formula C8H11IN2O2
Molecular Weight 294.09 g/mol
Cat. No. B13329706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid
Molecular FormulaC8H11IN2O2
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=C(C=N1)C(=O)O)I
InChIInChI=1S/C8H11IN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyUUKXXXMMZFZQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid: A C8-Alkyl Iodopyrazole Building Block Sourcing Primer


1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid (C₈H₁₁IN₂O₂, MW 294.09 g/mol) is a heterocyclic building block belonging to the 5-iodo-1H-pyrazole-4-carboxylic acid family . It bears the iodine substituent at C-5 of the pyrazole ring, a carboxylic acid group at C-4, and a chiral sec-butyl group at N-1. This compound is sourced exclusively for research and further manufacturing use and is not intended for direct human or veterinary application. It is offered as a catalog product by multiple chemical suppliers at a typical purity of ≥95% .

Why Generic Substitution of 1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid Risks Project Failure


Even within the 5-iodo-1H-pyrazole-4-carboxylic acid sub-family, the N-1 alkyl substituent controls lipophilicity, metabolic stability, and steric environment. Simple replacement of the chiral sec-butyl moiety with a linear butyl, a compact methyl, or a bulky tert-butyl group may alter key parameters such as logP, solubility, and steric hindrance around the iodine atom. The iodine at C-5 serves as a heavy atom enabling C–I⋯O, C–I⋯N, and C–I⋯π halogen bonding interactions that govern crystal packing and can determine target binding [1]. Substitution at N-1 directly tunes the σ-hole magnitude on iodine and, consequently, halogen bond strength—a parameter that cannot be replicated by changing only the halogen identity [2]. Therefore, generic replacement without experimental validation risks failure in downstream structure-activity relationship (SAR) programs, crystallographic co-crystallization screens, and synthetic diversification sequences.

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid vs. Structural Analogs


N-1 Sec-Butyl vs. N-1 n-Butyl Substitution: Calculated LogP Differential and Steric Implications

Although experimentally measured logP data for the target compound are unavailable in primary literature, computational predictions indicate that the branched sec-butyl isomer at N-1 yields a lower logP than the linear n-butyl isomer 1-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS 1565120-00-4) due to reduced hydrophobic surface area . The sec-butyl group introduces a chiral center at the alpha-carbon, creating steric asymmetry absent in the achiral n-butyl analog. For a related pair, ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate (CAS 1374258-24-8) exhibits a predicted boiling point of 334.7 ± 22.0 °C, while the sec-butyl-containing target compound (with a free carboxylic acid) is expected to have a lower boiling point due to reduced steric bulk and increased hydrogen-bonding capacity . No direct head-to-head experimental comparison between the sec-butyl and n-butyl iodopyrazole-4-carboxylic acids has been identified in the literature.

Medicinal chemistry Lipophilicity optimization Building block sourcing

Iodine at C5 vs. Bromine/Chlorine Analogs: Halogen Bonding Strength from Solution ¹³C-NMR Chemical Shift Perturbation

The C-5 iodine atom in 1-aryl-5-iodopyrazoles undergoes a diagnostic ¹³C-NMR deshielding of 6–7 ppm upon halogen bond formation with Lewis bases (e.g., Et₃N, pyridine, DABCO, DMSO) in solution, as demonstrated for the 1-aryl sub-class [1]. This 6–7 ppm shift is significantly larger than the <2 ppm shift observed for C–Br analogs under identical conditions, reflecting the stronger σ-hole on iodine (class-level inference) [2]. While this specific measurement has not been performed on the N-1 sec-butyl analog, the iodine at C-5 of the pyrazole ring is the primary determinant of halogen bond strength; the N-1 substituent modulates, but does not eliminate, this property. Single-crystal X-ray structures of the 1-aryl-5-iodopyrazole series confirm C–I⋯O, C–I⋯N, and C–I⋯π contacts with interatomic distances ranging from 2.8–3.5 Å [1].

Supramolecular chemistry Crystal engineering Halogen bonding

Synthetic Utility: Iodine at C5 Enables Diverse Cross-Coupling Chemistry vs. Non-Halogenated Pyrazole-4-Carboxylic Acids

The iodine atom at C-5 of 5-iodo-1H-pyrazole-4-carboxylic acids serves as a versatile handle for Pd-catalyzed cross-coupling reactions. Pd/C-mediated alkynylation of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid enables tandem coupling-cyclization to afford pyrano[4,3-c]pyrazol-4(1H)-ones in a single pot [1]. This reactivity is absent in non-halogenated pyrazole-4-carboxylic acids. The target compound, bearing the same 5-iodo substitution pattern, is expected to participate in Suzuki-Miyaura, Sonogashira, and Heck couplings . Importantly, the iodine at C-5 provides superior oxidative addition kinetics compared to bromine (C–I bond dissociation energy ~53 kcal/mol vs. ~67 kcal/mol for C–Br), enabling faster reaction rates and lower catalyst loadings in Pd(0)-catalyzed transformations [2].

Organic synthesis Cross-coupling Library design

PFAS-Free and Environmentally Compliant: Contrast with Fluorinated Pyrazole-4-Carboxylic Acid Analogs Under Mounting REACH Restrictions

The target compound contains no fluorine atoms on the pyrazole ring or the N-1 substituent, distinguishing it from 1-(fluoroalkyl)-substituted analogs such as 1-(3,3,3-trifluoropropyl)-5-iodo-1H-pyrazole-4-carboxylic acid and 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, which are subject to evolving regulatory scrutiny under EU REACH and proposed PFAS restrictions . As of 2025, the European Chemical Agency (ECHA) has proposed restrictions on per- and polyfluoroalkyl substances (PFAS) that directly impact fluorinated pyrazole building blocks. The non-fluorinated sec-butyl substituent avoids the persistent, bioaccumulative, and toxic (PBT) classification risks associated with certain fluoroalkyl groups [1].

Sustainable chemistry Regulatory compliance Industrial procurement

Optimal Research and Industrial Deployment Scenarios for 1-(Butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid


Medicinal Chemistry SAR Programs Requiring N-1 Alkyl Lipophilicity Tuning

The sec-butyl substituent provides intermediate lipophilicity between methyl (N-Me analog, CAS 1198113-11-9) and tert-butyl (CAS 1566252-90-1) variants, making it an ideal candidate for systematic SAR studies where each ~0.3–0.5 logP increment must be sampled. The chiral sec-butyl group introduces stereochemical complexity absent in achiral N-Me or N-n-Bu analogs, enabling exploration of enantioselective target engagement .

Halogen Bonding Co-Crystallization Screens in Structure-Based Drug Design

The C-5 iodine atom, with its demonstrated C–I⋯O, C–I⋯N, and C–I⋯π halogen bonding capacity (C-5 ¹³C Δδ = 6–7 ppm upon Lewis base interaction in solution), positions this compound as a probe for identifying halogen bond acceptor sites on protein targets. The sec-butyl N-1 substituent provides sufficient solubility while maintaining crystal-forming propensity for crystallographic fragment screening [1].

Diversifiable Building Block for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl iodide at C-5 is an optimal substrate for Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling one-step diversification of a common intermediate into multiple aryl, alkynyl, or alkenyl derivatives. This is particularly valuable for hit-to-lead programs where rapid analog generation from a single precursor reduces synthetic cycle time . The C-4 carboxylic acid can be further derivatized via amidation or esterification, enabling two-vector diversification from a single building block.

PFAS-Compliant Process Chemistry and Agrochemical Intermediate Development

For industrial R&D pipelines requiring compliance with evolving PFAS regulations, the non-fluorinated sec-butyl group eliminates the regulatory uncertainty associated with fluorinated N-1 substituents. Iodopyrazolyl carboxanilides have established precedent as fungicidal agents, and the target compound can serve as a key intermediate in the synthesis of next-generation agrochemicals without PFAS liability .

Quote Request

Request a Quote for 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.